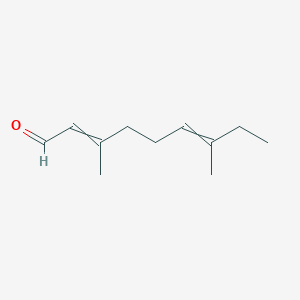
3,7-Dimethylnona-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylnona-2,6-dienal is an organic compound with the molecular formula C11H18O. It is a colorless liquid with a fruity aroma, commonly used as a fragrance and flavoring agent . This compound is also known for its presence in various essential oils and its application in the perfume industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnona-2,6-dienal can be achieved through a two-step process starting from 3,7-dimethylnon-6-en-1-yn-3-ol . The first step involves the conversion of 3,7-dimethylnon-6-en-1-yn-3-ol to this compound through a series of chemical reactions under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity . The process may include catalytic hydrogenation, oxidation, and other techniques to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylnona-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: 3,7-Dimethylnona-2,6-dienoic acid.
Reduction: 3,7-Dimethylnona-2,6-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylnona-2,6-dienal has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylnona-2,6-dienal involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects . The aldehyde group plays a crucial role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylnona-2,6-dien-1-ol: Similar in structure but with an alcohol group instead of an aldehyde.
3,7-Dimethylnona-2,6-dienenitrile: Contains a nitrile group instead of an aldehyde.
Uniqueness
3,7-Dimethylnona-2,6-dienal is unique due to its strong fruity aroma and its versatility in undergoing various chemical reactions. Its aldehyde group makes it highly reactive and suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
41448-29-7 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(2E,6E)-3,7-dimethylnona-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8-9H,4-5,7H2,1-3H3/b10-6+,11-8+ |
InChI-Schlüssel |
BCEQJZNLIKMDEU-NSJFVGFPSA-N |
SMILES |
CCC(=CCCC(=CC=O)C)C |
Isomerische SMILES |
CC/C(=C/CC/C(=C/C=O)/C)/C |
Kanonische SMILES |
CCC(=CCCC(=CC=O)C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















